6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-
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Overview
Description
6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- is a complex organic compound known for its unique spiro structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of a hydroxyphenyl group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- typically involves the reaction of 6,10-Dioxaspiro[4.5]decane-7,9-dione with a suitable aldehyde or ketone in the presence of a base. Common reaction conditions include the use of ethanol as a solvent and a catalyst such as piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The spiro structure provides rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: Lacks the hydroxyphenyl group, making it less versatile in chemical reactions.
7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione: Contains bulky tert-butyl groups, affecting its reactivity and applications.
Uniqueness
6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- stands out due to its hydroxyphenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
108463-50-9 |
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Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
8-[(4-hydroxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C15H14O5/c16-11-5-3-10(4-6-11)9-12-13(17)19-15(20-14(12)18)7-1-2-8-15/h3-6,9,16H,1-2,7-8H2 |
InChI Key |
DUONODQXDIBYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)OC(=O)C(=CC3=CC=C(C=C3)O)C(=O)O2 |
Origin of Product |
United States |
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